n-(2-((1-Methyl-4-nitro-1h-imidazol-5-yl)amino)ethyl)methanesulfonamide
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Overview
Description
N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough for the inclusion of a variety of functional groups, including arylhalides as well as aromatic and saturated heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve the use of vicarious nucleophilic substitution of hydrogen (VNS) reaction. Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, a N-tosylbenzylimine moiety is selectively introduced at position 2 without reducing the sulfone at position 4 .
Chemical Reactions Analysis
Types of Reactions: N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, and various arylhalides and heterocycles for substitution reactions . The reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .
Major Products Formed: The major products formed from these reactions include disubstituted NH-imidazoles and other functionalized imidazole derivatives .
Scientific Research Applications
N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide has a wide range of scientific research applications. It is used in the development of new drugs due to its broad range of chemical and biological properties. The compound has shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . It is also used in the synthesis of functional molecules for applications in pharmaceuticals, agrochemicals, dyes for solar cells, optical applications, functional materials, and catalysis .
Mechanism of Action
The mechanism of action of N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, leading to the inhibition of certain biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide include other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of chemical and biological properties. The presence of the nitro group and the methanesulfonamide moiety contributes to its broad range of biological activities and its potential as a versatile synthon in drug development .
Properties
Molecular Formula |
C7H13N5O4S |
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Molecular Weight |
263.28 g/mol |
IUPAC Name |
N-[2-[(3-methyl-5-nitroimidazol-4-yl)amino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C7H13N5O4S/c1-11-5-9-7(12(13)14)6(11)8-3-4-10-17(2,15)16/h5,8,10H,3-4H2,1-2H3 |
InChI Key |
SQRAWMUIOGMYEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1NCCNS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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